Ethyl 3,5-bis(trifluoromethyl)benzoate
Overview
Description
Ethyl 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H8F6O2 . It is colorless and has a molecular weight of 286.17 g/mol . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-bis(trifluoromethyl)benzoate consists of an ethyl ester group attached to a benzene ring, which is substituted with two trifluoromethyl groups at the 3 and 5 positions .Physical And Chemical Properties Analysis
Ethyl 3,5-bis(trifluoromethyl)benzoate has a molecular weight of 286.17 g/mol and a refractive index ranging from 1.4145 to 1.4165 . It is a liquid in physical form .Scientific Research Applications
Pharmaceutical Applications
Ethyl 3,5-bis(trifluoromethyl)benzoate is utilized in the synthesis of various pharmaceutical compounds. For instance, it is involved in the production mechanism of selinexor , a medication used for certain cancer treatments. The compound acts as an intermediate in the synthesis process, where it is transformed into an imine .
Antimicrobial Activity
This compound has been used in the synthesis of pyrazole derivatives that exhibit potent growth inhibition against drug-resistant bacteria. Some derivatives have shown very low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial activity .
Biocatalysis
In biotechnological research, Ethyl 3,5-bis(trifluoromethyl)benzoate is a substrate for biocatalytic processes. It has been used to evaluate the catalytic abilities of mycelia in bioreduction reactions .
Chemical Synthesis
It serves as a key chiral intermediate in the enantioselective synthesis of compounds like aprepitant , which is used to prevent chemotherapy-induced nausea and vomiting .
Energy Storage
The compound has been modified for use in energy storage applications, such as improving the capacity and cyclic stability of lithium-sulfur (Li-S) batteries by suppressing the diffusion of polysulfides .
Proteomics Research
Ethyl 3,5-bis(trifluoromethyl)benzoate is also sold as a specialty product for proteomics research applications, indicating its use in the study of proteins and their functions .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3,5-bis(trifluoromethyl)benzoate is a specialty product used in proteomics research applications . .
Mode of Action
It is known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that 3,5-bis(trifluoromethyl)benzoic acid is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Action Environment
It is known that the high electronegativity and large steric hindrance of trifluoromethyl group-containing compounds can lead to improved capacity and cyclic stability in certain applications .
properties
IUPAC Name |
ethyl 3,5-bis(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWZJMOEFTYMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369921 | |
Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-bis(trifluoromethyl)benzoate | |
CAS RN |
96617-71-9 | |
Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 3,5-bis(trifluoromethyl)benzoate in the development of the novel drug delivery system described in the research?
A1: Ethyl 3,5-bis(trifluoromethyl)benzoate is a key component of the amphiphilic fluorinated block copolymer synthesized in this study []. This specific compound is not the drug itself, but rather a building block of the polymer that encapsulates the upconversion nanoparticles and the anticancer drug doxorubicin. Its presence within the polymer structure likely contributes to the self-assembly properties of the block copolymer, enabling the formation of stable nanoclusters with the hydrophobic lanthanide-based upconversion nanoparticles.
Q2: Does the inclusion of Ethyl 3,5-bis(trifluoromethyl)benzoate in the polymer affect the drug release properties of the nanoclusters?
A2: While the study doesn't explicitly investigate the direct impact of Ethyl 3,5-bis(trifluoromethyl)benzoate on drug release, it highlights that the synthesized nanoclusters exhibit excellent pH/redox-dual-responsive release behavior for doxorubicin in vitro []. Further research is needed to fully understand the contribution of this specific compound to the controlled release mechanism. It is plausible that the presence of Ethyl 3,5-bis(trifluoromethyl)benzoate influences the polymer's response to pH and redox changes, thereby affecting drug release.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.